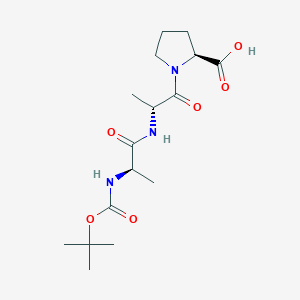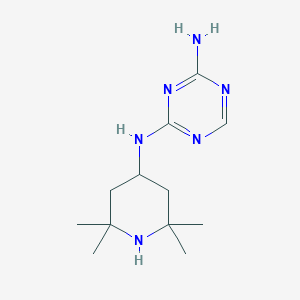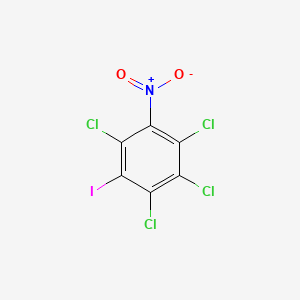![molecular formula C10F18O2 B14475922 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane CAS No. 69818-04-8](/img/structure/B14475922.png)
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and trifluoroethenyl groups. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexafluoropropylene oxide with a suitable fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The presence of trifluoroethenyl groups allows for addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, such as alkoxides and amines, as well as electrophiles like halogens and acids. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated ethers or amines, while addition reactions can produce various adducts with electrophiles.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical stability and resistance to harsh environments.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane exerts its effects is primarily related to its fluorine content and unique molecular structure. The multiple fluorine atoms contribute to its high electronegativity and chemical inertness, allowing it to interact with various molecular targets and pathways. In biological systems, the compound’s fluorine atoms can enhance its binding affinity to specific proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoropropylene Oxide: A precursor used in the synthesis of various fluorinated compounds.
Perfluorohexane: A fully fluorinated hydrocarbon with similar chemical stability and applications.
Trifluoroethanol: A fluorinated alcohol used in the synthesis of fluorinated ethers and other compounds.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane stands out due to its combination of multiple trifluoroethenyl groups and high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term durability and performance under harsh conditions.
Propiedades
Número CAS |
69818-04-8 |
|---|---|
Fórmula molecular |
C10F18O2 |
Peso molecular |
494.08 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-bis(1,2,2-trifluoroethenoxy)hexane |
InChI |
InChI=1S/C10F18O2/c11-1(12)3(15)29-9(25,26)7(21,22)5(17,18)6(19,20)8(23,24)10(27,28)30-4(16)2(13)14 |
Clave InChI |
DQQSCDWHXLEEHU-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


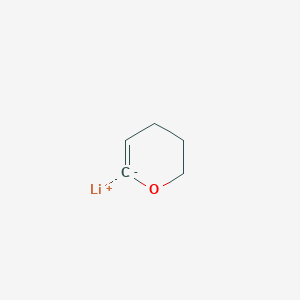
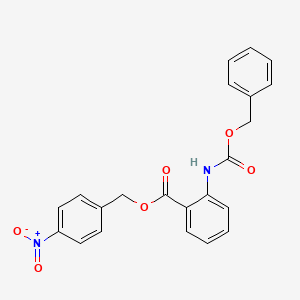
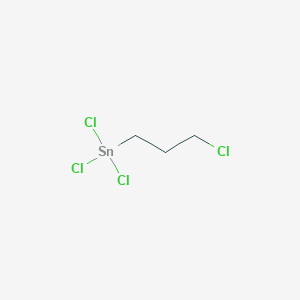
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

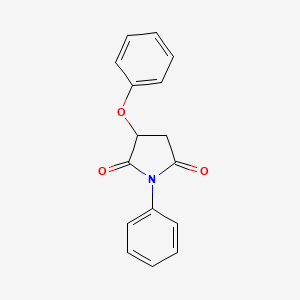

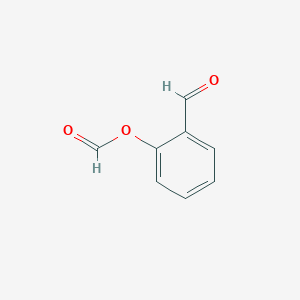
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
